molecular formula C14H15ClFNO4 B2452074 Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate CAS No. 185012-16-2

Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate

Cat. No.: B2452074
CAS No.: 185012-16-2
M. Wt: 315.73
InChI Key: STYQBWBVABOAMX-UHFFFAOYSA-N
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Description

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader context of organofluorine chemistry, which began in the early 19th century with pioneering work that predated the isolation of elemental fluorine itself. The first organofluorine compound was synthesized in 1835 when Dumas and colleagues prepared methyl fluoride from dimethyl sulfate using potassium fluoride, establishing the foundation for nucleophilic fluorination methods. This early work was followed by Alexander Borodin's significant contribution in 1862, when he reported the first nucleophilic replacement of a halogen atom with fluoride, conducting halogen exchange reactions that would become fundamental to fluorochemical industry.

The incorporation of fluorine into aromatic systems, which is central to the structure of this compound, has its roots in the late 19th century developments. In 1870, Schmitt and colleagues first attempted the formation of aryl carbon-fluorine bonds through diazofluorination, though their characterization was incorrect. More successful aromatic fluorination was achieved by Lenz in 1877, establishing methodologies that would eventually enable the synthesis of fluoroaniline derivatives. The Schiemann reaction, developed in 1927, provided a reliable method for aromatic fluorination through the decomposition of diazonium salts in the presence of fluoroboric acid, creating a pathway for synthesizing fluoroaromatic compounds that remains relevant today.

The dramatic developments during World War II fundamentally transformed organofluorine chemistry from an academic curiosity to an industrial necessity. The Manhattan Project's requirement for uranium hexafluoride as a gaseous carrier for uranium isotope separation led to the first large-scale production of fluorine and the development of fluorine-resistant materials. This period saw the establishment of cobalt trifluoride fluorination processes and electrochemical fluorination methods that would later influence the development of synthetic routes to complex fluorinated compounds. The post-war era brought continued innovation, including the low-temperature gradient fluorination technique developed by Lagow and Margrave in 1970, which enabled more controlled introduction of fluorine atoms into organic molecules.

Modern organofluorine chemistry has witnessed significant advances in the past decade, particularly in the development of new reagents and reactions for introducing fluorinated functional groups. The challenge of incorporating trifluoromethoxy groups, while not directly applicable to this compound, demonstrates the ongoing evolution of fluorination chemistry and the increasing sophistication of methods for creating carbon-fluorine bonds. These developments have established the foundation for synthesizing complex molecules like this compound, which requires precise control over both fluorination and condensation reactions.

Structural Relationship to Malonic Acid Derivatives

This compound belongs to the important class of malonic acid derivatives, which have played a central role in organic synthesis for over a century. The malonic acid framework provides a versatile platform for chemical transformations, particularly through the activation of the methylene group between two electron-withdrawing carbonyl groups. In the case of this compound, the basic diethyl malonate structure has been modified through Knoevenagel condensation with a substituted aniline derivative, creating a conjugated system that extends the electronic properties of the molecule.

The Knoevenagel condensation reaction, which is fundamental to the formation of compounds like this compound, involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form an alpha-beta unsaturated system. This reaction utilizes the acidity of the methylene protons in malonic acid derivatives, which are activated by the adjacent carbonyl groups. The resulting enone structure creates a conjugated system that can exhibit interesting electronic properties and reactivity patterns. The reaction mechanism proceeds through formation of an enolate ion from the malonate derivative, which then attacks the carbonyl carbon of the aldehyde or imine, followed by elimination of water to form the final condensation product.

Recent research has demonstrated the effectiveness of various catalytic systems for Knoevenagel condensation reactions involving diethyl malonate. Immobilized gelatine catalysts have been shown to efficiently promote condensation between aldehydes and diethyl malonate at room temperature in dimethyl sulfoxide solvent, achieving yields of 85-89 percent with high product purity. The reaction conditions typically employ a slight excess of diethyl malonate (1.2 equivalents relative to the carbonyl component) to ensure complete conversion while minimizing the need for extensive product purification. The resulting products can be purified through selective hydrolysis of residual diethyl malonate using Candida antarctica lipase, demonstrating the sophisticated approaches available for obtaining high-purity malonate derivatives.

The electronic structure of this compound reflects the influence of both the malonate core and the substituted aniline moiety. The presence of electron-withdrawing groups (the ester functionalities) adjacent to the methylene carbon creates a system with enhanced reactivity toward nucleophilic attack. Simultaneously, the extended conjugation through the imine linkage to the aromatic system provides opportunities for electronic delocalization that can influence both the stability and reactivity of the molecule. This combination of structural features positions the compound as a potential intermediate for further synthetic transformations, including cyclization reactions and additional condensation processes.

Position Within Anilinomethylenemalonate Chemical Family

This compound represents a specific member of the broader anilinomethylenemalonate chemical family, which encompasses compounds formed through condensation reactions between substituted anilines and malonic acid derivatives. This family of compounds demonstrates the systematic variation possible through modification of both the aniline substitution pattern and the malonate ester groups. The parent compound, diethyl 2-(anilinomethylene)malonate (Chemical Abstracts Service number 54535-22-7), provides the basic structural framework that can be modified through introduction of various substituents on the aromatic ring.

The molecular structure of diethyl 2-(anilinomethylene)malonate shows a molecular formula of C14H17NO4 with a molecular weight of 263.29 grams per mole, providing a baseline for comparison with its substituted derivatives. The physical properties of this parent compound include a density of 1.171 grams per cubic centimeter, a boiling point of 334.2 degrees Celsius at 760 millimeters of mercury, and a refractive index of 1.551. These properties reflect the influence of the extended conjugated system and the presence of both ester and imine functionalities within the molecular structure.

The introduction of halogen substituents, as seen in this compound, significantly alters both the electronic properties and the molecular weight of the resulting compounds. The addition of chlorine and fluorine atoms increases the molecular weight from 263.29 to 315.73 grams per mole, representing a substantial increase that reflects the incorporation of these heavier halogen atoms. The specific substitution pattern, with chlorine at the 4-position and fluorine at the 2-position of the aniline ring, creates a unique electronic environment that can influence both the chemical reactivity and the physical properties of the molecule.

Comparative analysis within the anilinomethylenemalonate family reveals the systematic effects of different substitution patterns. The chloro-fluoro substitution pattern in this compound represents a specific combination of electron-withdrawing effects that differs from other possible substitution patterns. For example, diethyl [(m-chloroanilino)methylene]malonate (Chemical Abstracts Service number 3412-99-5) with molecular formula C14H16ClNO4 and molecular weight 297.73 grams per mole demonstrates how the position and number of halogen substituents affects the overall molecular properties. The meta-chloro substitution pattern provides a different electronic influence compared to the combined 4-chloro-2-fluoro pattern, illustrating the fine control possible through systematic structural modification.

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substitution Pattern
Diethyl 2-(anilinomethylene)malonate 54535-22-7 C14H17NO4 263.29 Unsubstituted
Diethyl [(m-chloroanilino)methylene]malonate 3412-99-5 C14H16ClNO4 297.73 3-Chloro
This compound 185012-16-2 C14H15ClFNO4 315.73 4-Chloro-2-fluoro

The synthetic approaches to anilinomethylenemalonate compounds typically involve Knoevenagel condensation reactions between the appropriate substituted aniline and diethyl malonate under basic conditions. The specific requirements for synthesizing this compound would necessitate the availability of 4-chloro-2-fluoroaniline as a starting material, which itself represents a specialized synthetic target requiring selective halogenation procedures. The 4-chloro-2-fluoroaniline precursor (Chemical Abstracts Service number 57946-56-2) has a molecular formula of C6H5ClFN and molecular weight of 145.56 grams per mole, and its synthesis typically involves iodination reactions using silver sulfate and iodine in ethanol, achieving yields of 87-98 percent under optimized conditions.

Properties

IUPAC Name

diethyl 2-[(4-chloro-2-fluoroanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(15)7-11(12)16/h5-8,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYQBWBVABOAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate typically involves the reaction of diethyl malonate with 4-chloro-2-fluoroaniline under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for scaling up the process. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the aromatic ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Cancer Therapy

Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate has shown promise as an anti-cancer agent. Studies indicate that it can inhibit the growth of various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest . The compound's ability to interact with specific molecular targets involved in tumor growth makes it a candidate for further development in oncological therapies.

Neuroprotection

Research suggests that this compound may possess neuroprotective properties, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that it may help mitigate oxidative stress and inflammation in neuronal cells .

Immunomodulation

The compound has been investigated for its immunomodulatory effects, which could have implications for treating autoimmune diseases. It appears to influence immune cell signaling pathways, enhancing or suppressing immune responses depending on the context .

Case Study 1: Anti-Cancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-cancer properties of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at sub-micromolar concentrations, highlighting its potential as a lead compound for developing new cancer therapies .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cultures, indicating its potential utility in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating signaling pathways involved in cell growth, apoptosis, and immune response. The exact molecular targets are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in these pathways.

Comparison with Similar Compounds

Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Similar compounds include:

    Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate: This compound has a similar structure but differs in the position of the chloro and fluoro groups.

    Diethyl 2-[(4-chloro-3-fluoroanilino)methylene]malonate: Another structural isomer with different positioning of the substituents.

These structural differences can lead to variations in reactivity and biological activity, highlighting the uniqueness of this compound .

Biological Activity

Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C14H16ClFNO4C_{14}H_{16}ClFNO_4 and a molecular weight of approximately 315.73 g/mol. The synthesis typically involves the condensation of diethyl malonate with 4-chloro-2-fluoroaniline in the presence of a base such as sodium ethoxide. This reaction produces a compound that serves as an intermediate in the synthesis of various bioactive molecules.

The biological activity of this compound is largely attributed to its role as an intermediate in the synthesis of fluoroquinolone antibiotics. These antibiotics inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. The specific substitution pattern of the compound enhances its reactivity and biological properties compared to its positional isomers.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness similar to established antibiotics.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Cytotoxicity Studies

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. Notably, it has been evaluated for its potential against breast cancer (MCF-7) and leukemia (HL-60) cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725
HL-6030
Jurkat20

The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Antibiotics evaluated the antimicrobial properties of this compound against multi-drug resistant strains. Results indicated that the compound inhibited growth effectively, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Research : In another study, researchers investigated the cytotoxic effects on human breast cancer cells. The results showed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential role in cancer therapy.

Q & A

Q. What are the standard synthetic routes for preparing diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate?

The compound is typically synthesized via a condensation reaction between 4-chloro-2-fluoroaniline and diethyl ethoxymethylenemalonate (EMME). Key steps include:

  • Reaction Conditions : Heating equimolar amounts of the aniline derivative and EMME at 120–140°C for 2–3 hours under solvent-free conditions or in toluene .
  • Purification : The crude product is recrystallized from diethyl ether or methanol to yield a white solid (typical yields: 70–90%) .
  • Critical Parameters : Excess EMME ensures complete conversion, while inert atmospheres (N₂) prevent oxidation of intermediates .

Q. How is structural confirmation achieved for this compound?

Structural characterization employs:

  • NMR Spectroscopy : 1H^1H-NMR shows diagnostic peaks:
    • δ ~11.0 ppm (N–H proton, broad singlet)
    • δ ~8.1–8.3 ppm (methylene proton, doublet with J=1314HzJ = 13–14 \, \text{Hz})
    • Ethoxy groups at δ ~4.2–4.3 ppm (quartet) and δ ~1.3–1.4 ppm (triplet) .
  • X-ray Crystallography : Intramolecular N–H⋯O hydrogen bonds stabilize the planar conformation, with bond angles and lengths consistent with enamine-malonate systems .

Q. What purification methods are recommended for intermediates?

  • Recrystallization : Use methanol or diethyl ether for high-purity crystals .
  • Column Chromatography : For complex mixtures, silica gel with ethyl acetate/hexane (1:3) eluent resolves malonate derivatives effectively .
  • TLC Monitoring : Hexane/ethyl acetate (1:1) tracks reaction progress (Rf ~0.7–0.8) .

Advanced Research Questions

Q. How does this compound serve as an intermediate in heterocyclic synthesis?

The malonate moiety undergoes cyclization under thermal or acidic conditions to form quinolone or pyrazoloquinolinone scaffolds:

  • Quinoline Synthesis : Heating with diphenyl ether at 220°C for 1–2 hours yields 4-oxo-1,4-dihydroquinoline-3-carboxylates, precursors to antibacterial agents .
  • Pyrazoloquinolinones : Reaction with hydrazines forms pyrazole rings, with intramolecular hydrogen bonds directing regioselectivity .

Q. What challenges arise in crystallographic studies of this compound?

  • Hydrogen Bonding Networks : Weak intermolecular C–H⋯O interactions create layered crystal structures, requiring low-temperature data collection (<100 K) to reduce thermal motion artifacts .
  • Polymorphism : Solvent choice (e.g., methanol vs. ether) influences crystal packing, necessitating phase screening for accurate structure determination .

Q. How can reaction yields be optimized for scaled-up synthesis?

  • Catalytic Additives : p-Toluenesulfonic acid (0.5–1 mol%) accelerates condensation by protonating the ethoxy group in EMME, enhancing electrophilicity .
  • Microwave Assistance : Reduces reaction time (30–60 minutes) while maintaining yields >85% .
  • Solvent Engineering : Toluene with Dean-Stark traps removes ethanol byproduct, shifting equilibrium toward product formation .

Q. Are there contradictions in reported spectroscopic data for this compound?

Discrepancies exist in:

  • Melting Points : Literature reports vary (63–81°C) due to impurities or polymorphic forms .
  • NMR Shifts : δ values for aromatic protons differ by ±0.2 ppm depending on solvent (CDCl₃ vs. DMSO-d₆) .
  • Resolution : Use high-field NMR (≥400 MHz) and deuterated solvents to minimize signal overlap .

Q. What computational methods support mechanistic studies of its reactivity?

  • DFT Calculations : B3LYP/6-31G(d) models predict transition states for cyclization, highlighting the role of intramolecular hydrogen bonds in lowering activation energy .
  • Molecular Dynamics : Simulates solvent effects on reaction pathways, showing toluene’s superiority over polar solvents in stabilizing intermediates .

Methodological Considerations

Q. How to address low yields in malonate alkylation reactions?

  • Enolate Stability : Generate enolates using strong bases (e.g., NaH) in THF at −78°C to prevent side reactions .
  • Electrophile Choice : Primary alkyl halides (e.g., methyl iodide) react efficiently, while bulky substrates require phase-transfer catalysts .

Q. What safety protocols are critical during synthesis?

  • Handling Precautions : Use fume hoods for EMME (lachrymator) and aniline derivatives (toxic) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

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